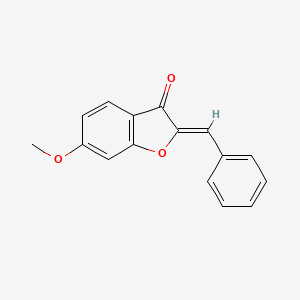

(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

PET Probe Development

One study focused on the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET (Positron Emission Tomography) probe for imaging of the enzyme PIM1. This compound is a potent and selective inhibitor of PIM1, with an IC₅₀ value of 3 nM. The study highlights the process of designing and synthesizing this compound with significant specific activity, indicating its potential use in PET imaging to study PIM1-related biological processes (Gao et al., 2013).

Reduction to Benzofurans

Another research area involves the reduction of various 2-benzylidene-3(2H)-benzofuranones, including 6-methoxy derivatives, to produce corresponding 2-benzylbenzofurans. This study demonstrates the chemical reactivity of these compounds and their potential as intermediates in synthetic organic chemistry (Kurosawa & Morita, 1981).

Synthesis of Bio-Based Benzoxazines

Research on synthesizing fully bio-based benzoxazine monomers from compounds including 6-methoxy-2-benzylidenebenzofuran derivatives has been conducted. These monomers were used to investigate copolymerization, revealing their potential in creating materials with desirable thermal and polymerization properties, which could have implications in green chemistry and sustainable materials science (Wang et al., 2012).

Modular Synthesis Approaches

Another study described a modular approach to synthesize benzofurans, including derivatives of (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one. This involved Claisen rearrangement and ring-closing metathesis as key steps, highlighting the versatility of these compounds in organic synthesis and their role in producing complex natural products and pharmaceuticals (Kotha & Solanke, 2022).

作用機序

Target of Action

It is common for antiviral drugs to target key proteins involved in the viral replication cycle . For instance, some antiviral drugs target the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is essential for RNA genome replication .

Mode of Action

Many antiviral drugs work by inhibiting the function of key viral proteins, thereby preventing the virus from replicating .

Biochemical Pathways

Sars-cov-2 has been found to mediate the activation of mapk signaling pathways, which may contribute to covid-19 pathophysiology . Additionally, SARS-CoV-2 infection can trigger significant alterations in cells’ energy metabolism, particularly glucose metabolism .

Pharmacokinetics

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding a drug’s bioavailability and its overall effect in the body .

Result of Action

Effective antiviral drugs typically result in the inhibition of viral replication, reducing the viral load and alleviating symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, SARS-CoV-2 is highly stable at 4°C but sensitive to heat . In indoor environments, especially closed, crowded, and poorly ventilated spaces, the transmission of SARS-CoV-2 is likely to be enhanced . .

特性

IUPAC Name |

(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWWJGGLULNRBP-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)